molecular formula C19H21F3N4O3 B2432644 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775492-41-5

2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2432644
CAS No.: 1775492-41-5
M. Wt: 410.397
InChI Key: WBHAAMGORVFJLF-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, a piperidine ring, and a pyrimidine moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring with a trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Coupling with Benzamide: The final step involves coupling the synthesized piperidine-pyrimidine intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalyst selection, to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can produce amines or alcohols.

Scientific Research Applications

2,3-Dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group on the pyrimidine ring enhances its binding affinity to these targets, while the piperidine and benzamide moieties contribute to its overall stability and reactivity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxy-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}benzamide: Similar structure but with a different position of the trifluoromethyl group on the pyrimidine ring.

    2,3-Dimethoxy-N-{1-[6-(methyl)pyrimidin-4-yl]piperidin-4-yl}benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group at the 6-position of the pyrimidine ring in 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide distinguishes it from other similar compounds. This unique structural feature enhances its chemical reactivity and binding affinity to biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c1-28-14-5-3-4-13(17(14)29-2)18(27)25-12-6-8-26(9-7-12)16-10-15(19(20,21)22)23-11-24-16/h3-5,10-12H,6-9H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHAAMGORVFJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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